1-(2-Fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
This compound is a pyridazine derivative, which is a class of organic compounds containing a pyridazine ring. Pyridazine is a six-membered ring with two nitrogen atoms at 1,2-positions. The presence of the carboxylic acid (-COOH) and fluoroethyl (-CH2CH2F) groups suggest that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The fluoroethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the carboxylic acid group, and the fluoroethyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the fluoroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the fluoroethyl group could influence its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized as an intermediate in the synthesis of various derivatives, including hydrazones, pyrazoles, and dihydropyridazines. These derivatives have shown notable in vitro biological activities (Ziegler, Kuck, Harris, & Lin, 1988).
Antibacterial Applications
- Derivatives of this compound have been synthesized and tested for their antibacterial properties. Certain derivatives displayed enhanced activity compared to known antibacterial agents, indicating the potential of this compound in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, & Uno, 1984).
Structure-Activity Relationships
- Research on structure-activity relationships of derivatives of this compound has been conducted, particularly focusing on variations in substituents and their impact on antibacterial efficacy (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Antimicrobial Studies
- Studies have been conducted on fluoroquinolone-based derivatives, highlighting their potential as antimicrobial agents. This research is significant in the context of increasing resistance to existing antimicrobial drugs (Patel & Patel, 2010).
Novel Synthesis Methods
- Innovative methods have been developed for the synthesis of novel derivatives, expanding the potential applications of this compound in pharmaceutical research (Nagawade, Khanna, Bhagwat, & Shinde, 2005).
Anticancer Activity
- Some derivatives have been investigated for their anticancer activity, particularly against breast cancer cell lines. This demonstrates the compound's relevance in the field of oncology research (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c8-3-4-10-6(11)2-1-5(9-10)7(12)13/h1-2H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESGRANGLYHDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C(=O)O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.